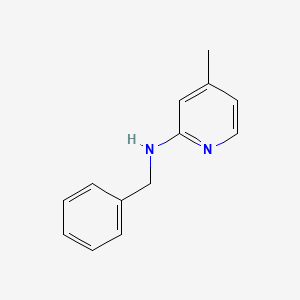

2-Benzylamino-4-methylpyridine

Description

The exact mass of the compound this compound is 198.115698455 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDJYTUZWBABGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065324 | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-71-1, 58088-62-3 | |

| Record name | 4-Methyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, 4-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Picoline, 2-(benzylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzylamino-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzylamino-4-methylpyridine (CAS 58088-62-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-benzylamino-4-methylpyridine, a compound of interest in medicinal chemistry. Given the limited direct research on this specific molecule, this document synthesizes available data on its core properties and draws field-proven insights from structurally related, well-characterized compounds to project its potential biological activities and mechanisms of action. This approach is designed to empower researchers in drug discovery and development with a foundational understanding and a strategic framework for future investigation.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 58088-62-3, is a substituted pyridine derivative. Its structure features a benzyl group attached to the amino function at the 2-position of a 4-methylpyridine core. This unique combination of aromatic and heterocyclic moieties suggests potential for diverse biological interactions.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58088-62-3 | Internal Data |

| Molecular Formula | C13H14N2 | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Melting Point | 98-100 °C | [1] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO and ethanol (predicted) | Inferred |

Synthesis Methodology: N-Benzylation of 2-Amino-4-methylpyridine

The synthesis of this compound can be achieved through the N-benzylation of the readily available precursor, 2-amino-4-methylpyridine. A common and effective method involves a nucleophilic substitution reaction with a benzyl halide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-benzylation of 2-amino-4-methylpyridine.

Materials:

-

2-Amino-4-methylpyridine

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt of the aminopyridine.

-

N-Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Projected Biological Activity and Mechanism of Action: An Inferential Analysis

While direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature, a robust hypothesis can be formulated based on the well-documented activities of its structural parent, 2-amino-4-methylpyridine.

Hypothesized Primary Target: Inducible Nitric Oxide Synthase (iNOS)

The parent compound, 2-amino-4-methylpyridine, is a known and potent inhibitor of inducible nitric oxide synthase (iNOS)[2]. iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders[3].

Mechanism of Inhibition (Inferred):

2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine[2]. The 2-aminopyridine moiety is crucial for binding to the active site of the enzyme[4]. It is hypothesized that this compound will retain this inhibitory activity. The addition of the benzyl group may modulate the potency and selectivity of the compound for the different NOS isoforms (iNOS, eNOS, and nNOS).

-

Structure-Activity Relationship (SAR) Insights: Studies on various 2-aminopyridine derivatives have shown that substitutions on the pyridine ring and the amino group can significantly impact inhibitory potency and selectivity[4][5][6]. The hydrophobic benzyl group in this compound could potentially interact with a hydrophobic pocket within the iNOS active site, thereby enhancing its binding affinity.

Caption: Hypothesized mechanism of action via iNOS inhibition.

Other Potential Biological Activities:

The benzylamine and pyridine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could exhibit other pharmacological effects[7][8][9].

-

Anticancer: Various substituted benzylamine and pyrimidine derivatives have demonstrated antiproliferative activity through mechanisms such as histone deacetylase (HDAC) inhibition[10].

-

Antimicrobial: The pyridine nucleus is a common feature in many antimicrobial agents.

-

Central Nervous System (CNS) Activity: The ability to cross the blood-brain barrier and interact with CNS targets is a known property of many small molecule pyridine derivatives.

Future Directions and Research Recommendations

This compound represents an under-investigated molecule with a promising potential for biological activity, particularly as an iNOS inhibitor. The following are key areas for future research:

-

In Vitro Biological Screening: The compound should be screened against a panel of kinases and other enzymes, with a primary focus on the three NOS isoforms to determine its inhibitory potency and selectivity.

-

Cell-Based Assays: Cellular assays to assess its anti-inflammatory effects, for example, by measuring NO production in lipopolysaccharide (LPS)-stimulated macrophages, are warranted.

-

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to evaluate its drug-like properties.

-

Structural Biology: Co-crystallization studies of the compound with iNOS would provide definitive insights into its binding mode and pave the way for rational drug design and optimization.

References

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Characterization of 2-Benzylamino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-benzylamino-4-methylpyridine, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction

This compound belongs to the class of aminopyridines, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The strategic incorporation of a benzyl group and a methyl group on the pyridine ring modulates the compound's electronic and steric properties, making it a valuable intermediate for drug discovery and a ligand in coordination chemistry. Understanding its synthesis and detailed characterization is fundamental for its application in further research and development.

Part 1: Chemical Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the commercial availability of the starting materials and the generally high yields.

Synthetic Strategy and Mechanism

The core of the synthesis involves the reaction of 2-chloro-4-methylpyridine with benzylamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The presence of the electron-withdrawing nitrogen atom facilitates the displacement of the chloro substituent by the nucleophilic benzylamine.

The reaction typically proceeds via a Meisenheimer-like intermediate, where the amine adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. The choice of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound.

Materials and Reagents:

-

2-Chloro-4-methylpyridine (98%)

-

Benzylamine (99%)

-

Potassium carbonate (K2CO3), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO4), anhydrous

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-methylpyridine (1 eq.), benzylamine (1.2 eq.), and potassium carbonate (2 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-4-methylpyridine.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting material (2-chloro-4-methylpyridine) indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Wash the solid residue with a small amount of toluene.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Extraction:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Caption: Synthetic workflow for this compound.

Part 2: Purification

Purification of the crude product is essential to obtain this compound in high purity, suitable for further applications and analytical characterization. The two primary methods are column chromatography and recrystallization.

Column Chromatography

This method is effective for separating the desired product from unreacted starting materials and any byproducts.

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components. The fractions can be monitored by TLC.

-

Fraction Collection: Collect the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Recrystallization

If the crude product is of reasonable purity, recrystallization can be a more straightforward and scalable purification method.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound. The melting point of the pure compound is reported to be 98-100 °C.[1][2]

Part 3: Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements is employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H14N2 | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Melting Point | 98-100 °C | [1][2] |

| Appearance | White to off-white solid |

Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. The expected signals for this compound would include:

-

A singlet for the methyl group protons (around 2.2-2.4 ppm).

-

A doublet for the methylene protons of the benzyl group (around 4.5-4.7 ppm).

-

A broad singlet for the N-H proton.

-

A series of multiplets in the aromatic region (around 6.5-8.0 ppm) corresponding to the protons on the pyridine and benzene rings.

-

-

13C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the methylene carbon, and the aromatic carbons of both rings.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of this compound include:

-

N-H stretch: A peak in the region of 3300-3500 cm-1.

-

C-H stretch (aromatic): Peaks just above 3000 cm-1.

-

C-H stretch (aliphatic): Peaks just below 3000 cm-1.

-

C=C and C=N stretches (aromatic rings): Peaks in the region of 1400-1600 cm-1.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum should show a molecular ion peak (M+) at m/z = 198.26, corresponding to its molecular weight.

Caption: Key methods for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented approach for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the underlying principles, researchers and scientists can confidently prepare this valuable compound for their specific applications in drug development and materials science. The self-validating nature of the described experimental system, from synthesis monitoring to comprehensive characterization, ensures the integrity and reproducibility of the results.

References

Spectroscopic data (NMR, IR, MS) of 2-Benzylamino-4-methylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzylamino-4-methylpyridine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly aminopyridine derivatives, are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1] This guide provides an in-depth technical analysis of the spectroscopic data for this compound, a molecule that combines the structural features of a substituted pyridine and a benzylamine.

The unambiguous confirmation of a molecule's structure and purity is paramount. To this end, a multi-technique spectroscopic approach is not just best practice, but a scientific necessity. This whitepaper will detail the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound. Our focus extends beyond mere data presentation; we will delve into the causality behind the observed spectral features, providing the field-proven insights required by researchers and scientists to confidently characterize this and similar molecules.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure and properties of this compound.

-

Chemical Formula: C₁₃H₁₄N₂[2]

-

Structure: The molecule consists of a 4-methylpyridine ring substituted at the 2-position with a benzylamino group.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can map the precise connectivity of atoms.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is used to produce singlets for each unique carbon, simplifying the spectrum.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.[6] The number of signals indicates the number of chemically non-equivalent protons.[7]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Doublet (d) | 1H | Pyridine H-6 | Adjacent to the ring nitrogen, making it the most deshielded pyridine proton. |

| ~7.2-7.4 | Multiplet (m) | 5H | Benzyl-ArH | Standard chemical shift range for monosubstituted benzene ring protons. |

| ~6.4 | Doublet (d) | 1H | Pyridine H-5 | Ortho to the methyl group and influenced by the amino substituent. |

| ~6.3 | Singlet (s) | 1H | Pyridine H-3 | Shielded by the adjacent amino group and lacking adjacent protons for splitting. |

| ~5.0 | Broad Singlet (br s) | 1H | NH | Exchangeable proton; chemical shift is solvent and concentration dependent. |

| ~4.6 | Doublet (d) | 2H | -CH ₂- | Deshielded by the adjacent nitrogen and two aromatic rings. Splits with the N-H proton. |

| ~2.2 | Singlet (s) | 3H | -CH ₃ | Aliphatic protons in a typical range for a methyl group on an aromatic ring. |

-

Causality in Proton Chemical Shifts: The protons on the pyridine ring (H-3, H-5, H-6) exhibit distinct chemical shifts due to the electronic effects of the ring nitrogen and the amino and methyl substituents. The H-6 proton is furthest downfield (~8.0 ppm) due to its proximity to the electronegative nitrogen atom. The benzyl group protons appear as a complex multiplet in their characteristic aromatic region (~7.2-7.4 ppm). The benzylic methylene (-CH₂-) protons are significantly deshielded (~4.6 ppm) as they are attached to a nitrogen and are alpha to two aromatic systems. The amine (NH) proton typically appears as a broad signal that can be confirmed by a D₂O exchange experiment, where it would disappear from the spectrum.

Caption: Unique proton environments in this compound.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[8] Proton decoupling is typically used to ensure each unique carbon appears as a single sharp line.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | Pyridine C -2 | Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded. |

| ~149 | Pyridine C -6 | Alpha to the ring nitrogen, significantly deshielded. |

| ~147 | Pyridine C -4 | Carbon bearing the methyl group. |

| ~140 | Benzyl C -ipso | Quaternary carbon of the benzyl ring attached to the methylene group. |

| ~129 | Benzyl C -para | |

| ~128 | Benzyl C -ortho | Aromatic carbons of the benzyl ring. |

| ~127 | Benzyl C -meta | |

| ~112 | Pyridine C -5 | Shielded carbon on the pyridine ring. |

| ~106 | Pyridine C -3 | Shielded carbon on the pyridine ring, ortho to the amino group. |

| ~48 | -C H₂- | Aliphatic methylene carbon, deshielded by adjacent N and aromatic ring. |

| ~21 | -C H₃ | Aliphatic methyl carbon, appearing in the typical upfield region. |

-

Expertise in Carbon Signal Assignment: The pyridine ring carbons show a wide range of chemical shifts. The C-2 carbon, attached to both the ring nitrogen and the exocyclic amino nitrogen, is the most deshielded (~158 ppm). The carbons of the benzyl ring appear in the typical aromatic region of 127-140 ppm. The aliphatic methylene and methyl carbons are found upfield, with the methylene carbon (~48 ppm) being more deshielded than the methyl carbon (~21 ppm) due to its proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the spectrum of the sample. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3400 | N-H Stretch | Medium, Sharp | Secondary Amine (N-H) |

| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| 2980-2850 | C-H Stretch | Medium | Aliphatic C-H (-CH₂, -CH₃) |

| 1610-1580 | C=C / C=N Stretch | Strong | Aromatic Rings |

| ~1590 | N-H Bend | Medium | Secondary Amine (N-H) |

| 1330-1260 | C-N Stretch | Medium | Aromatic Amine |

-

Trustworthiness of Functional Group Identification: The IR spectrum provides several key diagnostic peaks. A sharp absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of a secondary amine.[10][11] The region just above 3000 cm⁻¹ will show peaks corresponding to aromatic C-H stretching, while the region just below 3000 cm⁻¹ will show aliphatic C-H stretches from the methyl and methylene groups.[12] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

-

Ionization: A high voltage is applied, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

-

Molecular Ion: For C₁₃H₁₄N₂, the exact mass is 198.1160. In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 199.1238 . High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

-

Fragmentation Analysis: The structural integrity of the molecule is validated by its fragmentation pattern. Benzylamines are known to undergo characteristic fragmentation pathways.[13][14][15]

-

Dominant Fragmentation: The most significant fragmentation is the cleavage of the benzylic C-N bond. This cleavage is energetically favorable as it leads to the formation of a highly stable benzyl cation or its rearranged isomer, the tropylium ion. This results in a prominent peak at m/z 91 .[16][17]

-

Complementary Fragment: The other part of the molecule from this cleavage would be the 2-amino-4-methylpyridine radical, leading to a potential ion at m/z 107 .

-

Other Fragments: Loss of the methyl group or other rearrangements may lead to minor fragments, but the m/z 91 peak is the most diagnostic feature for the benzyl moiety.

-

Caption: Key fragmentation pathway for protonated this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic rings, C-N), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with its benzylamine structure. The convergence of data from these orthogonal techniques provides an authoritative and trustworthy characterization, essential for any research, development, or quality control application.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. This compound 98 13021-71-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 58088-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

- 7. azooptics.com [azooptics.com]

- 8. kisacademics.com [kisacademics.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 11. eng.uc.edu [eng.uc.edu]

- 12. IR Group Frequencies [owl.umass.edu]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 15. researchgate.net [researchgate.net]

- 16. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of 2-Benzylamino-4-methylpyridine

Foreword: Unveiling the Therapeutic Potential of a Substituted Pyridine

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a technical guide into the prospective biological landscape of 2-Benzylamino-4-methylpyridine. In the ever-evolving theater of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to a multitude of FDA-approved therapeutics. Its derivatives are celebrated for a vast spectrum of biological activities, including but not limited to, antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound, a distinct entity within this class, presents a compelling case for investigation. While direct, extensive research on this specific molecule is nascent, a wealth of information on structurally analogous compounds allows us to project its potential with a high degree of scientific confidence. This guide will synthesize this correlative data, proposing plausible biological activities and outlining robust experimental frameworks for their validation.

Foundational Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount to any biological investigation. These properties govern its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | [2][3] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Melting Point | 98-100 °C | [3] |

| XLogP3 | 3.075 | [2] |

| CAS Number | 13021-71-1 |

Projected Biological Activity I: Anti-inflammatory Effects via Nitric Oxide Synthase Inhibition

A significant body of evidence points to the potential of this compound as a potent anti-inflammatory agent, primarily through the inhibition of inducible nitric oxide synthase (iNOS).

Mechanistic Rationale: A Tale of Two Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital physiological roles, iNOS is induced during inflammatory responses and can lead to cellular damage if overexpressed.[4] The parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor.[4] However, strategic substitutions on this scaffold have been shown to enhance both potency and selectivity for iNOS.[4] The introduction of a benzyl group at the 2-amino position, as in this compound, is a rational design strategy to improve binding affinity and selectivity for iNOS over its constitutive counterparts, thereby mitigating potential side effects such as blood pressure elevation associated with eNOS inhibition.[4]

Signaling Pathway: The Inflammatory Cascade and iNOS

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro iNOS Inhibition Assay

This protocol outlines a robust method to quantify the inhibitory potential of this compound against iNOS, often using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[5]

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Induce iNOS expression by treating the cells with 1 µg/mL LPS for 18-24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-

Add the diluted compound to the stimulated cells and incubate for a defined period (e.g., 1 hour).

-

-

Nitrite Quantification (Griess Assay):

-

Nitrite is a stable end-product of NO metabolism and its concentration in the culture supernatant is proportional to iNOS activity.

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis:

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the iNOS activity.

-

Projected Biological Activity II: Anticancer Potential via Kinase Inhibition

The aminopyridine scaffold is a privileged structure in the design of kinase inhibitors.[6][7] This suggests that this compound could exhibit anticancer activity by targeting key kinases involved in oncogenic signaling pathways.

Mechanistic Rationale: Targeting Oncogenic Kinases

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine core can form critical hydrogen bonds within the ATP-binding pocket of various kinases. The benzyl group can be envisioned to occupy a hydrophobic pocket, enhancing binding affinity and selectivity. Potential kinase targets include, but are not limited to:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival and proliferation of malignant B-cells.[7]

-

IκB Kinase (IKK): A central regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[6]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several solid tumors.[8]

Experimental Workflow: From In Vitro Screening to Cellular Assays

Caption: A streamlined workflow for evaluating anticancer potential.

Experimental Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., a panel of cell lines relevant to the target kinases) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Other Potential Biological Activities

Based on the broader literature on pyridine derivatives, this compound may also possess the following activities:

-

Antimicrobial Activity: Many 2-aminopyridine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[1]

-

Neuroprotective Effects: Substituted pyridines have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[9][10]

Conclusion and Future Directions

This compound is a molecule of significant interest, poised at the intersection of several promising therapeutic avenues. The structural precedents strongly suggest a high probability of activity as an anti-inflammatory agent via iNOS inhibition and as an anticancer agent through kinase modulation. The experimental protocols detailed herein provide a clear and actionable roadmap for the empirical validation of these hypotheses. Future research should focus on a systematic evaluation of its activity against a broad panel of kinases, in vivo efficacy studies in relevant disease models, and a comprehensive pharmacokinetic and toxicological profiling to ascertain its drug-like properties. The journey from a molecule of potential to a clinically relevant therapeutic is arduous, but for this compound, the initial signposts are exceptionally promising.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 58088-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating the reaction mechanism of 2-Benzylamino-4-methylpyridine

An In-Depth Technical Guide to Investigating the Reaction Mechanism for the Synthesis of 2-Benzylamino-4-methylpyridine

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise reaction mechanisms for the synthesis of its derivatives, such as this compound, is paramount for reaction optimization, scale-up, and the rational design of novel analogues. This technical guide provides a comprehensive framework for investigating the two most probable synthetic routes to this target molecule: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We present the theoretical underpinnings of each pathway, detailed experimental protocols for kinetic and spectroscopic analysis, and a logical framework for data interpretation to unambiguously determine the operative mechanism. This document is designed to serve as a practical guide for researchers seeking to gain a deep and actionable understanding of C-N bond formation on the pyridine ring.

Introduction: The Significance of the 2-Aminopyridine Core

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in pharmaceuticals, agrochemicals, and materials science.[1] The 2-aminopyridine moiety, in particular, is a key pharmacophore found in a wide range of clinically significant drugs. The ability to efficiently and selectively synthesize substituted 2-aminopyridines is therefore a critical objective in drug discovery and development.

This compound serves as an excellent model system for studying C-N bond formation. Its synthesis can plausibly be achieved through several distinct mechanistic pathways. A thorough understanding of these mechanisms allows scientists to control reaction outcomes, minimize byproducts, and adapt synthetic routes to a diverse range of substrates. This guide eschews a simple recitation of facts in favor of a detailed exposition on how to investigate and validate the reaction mechanism, reflecting the rigorous demands of modern chemical process development.

Plausible Reaction Mechanisms for the Synthesis of this compound

The formation of this compound from a substituted 4-methylpyridine and benzylamine is most likely to proceed via one of two distinct and well-established mechanistic pathways. The choice between them is dictated by the reaction conditions, specifically the nature of the leaving group on the pyridine ring and the presence or absence of a transition metal catalyst.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.[2] This susceptibility is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the resulting intermediate can be effectively delocalized onto the ring nitrogen.[3][4] The SNAr mechanism is a two-step addition-elimination process and is the classical pathway for the catalyst-free amination of activated heteroaromatics.[2][5]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electron-deficient C-2 position of a 2-halo-4-methylpyridine (where X is a good leaving group, typically F or Cl). This step disrupts the aromaticity of the ring and is often the rate-determining step.[2][3]

-

Formation of a Meisenheimer Complex: A high-energy, anionic intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is crucial and is enhanced by the resonance delocalization of the negative charge onto the electronegative pyridine nitrogen.[6]

-

Rearomatization: The aromaticity of the ring is restored through the expulsion of the leaving group (X⁻), yielding the final product, this compound.

The general SNAr mechanism is visualized below.

Diagram 1: Proposed SNAr reaction pathway.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly general and efficient method that relies on a palladium catalyst.[7][8] This cross-coupling reaction is particularly effective for less activated aryl halides (including chlorides, bromides, and iodides) and tolerates a wide variety of amine coupling partners.[9] Its mechanism is a well-defined catalytic cycle.

Mechanism Breakdown (Catalytic Cycle):

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the 2-halo-4-methylpyridine, inserting into the carbon-halogen bond to form a Pd(II) species.[8][10]

-

Amine Coordination & Deprotonation: Benzylamine coordinates to the Pd(II) center. A base (commonly a sterically hindered alkoxide like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.[7]

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst which can re-enter the cycle.[8][10]

The Buchwald-Hartwig catalytic cycle is illustrated below.

Diagram 2: The Buchwald-Hartwig catalytic cycle.

Experimental Design for Mechanistic Elucidation

To distinguish between the SNAr and Buchwald-Hartwig pathways, a series of targeted experiments must be designed. The causality behind these experimental choices is to probe the fundamental requirements of each mechanism—namely, the necessity of a catalyst and the nature of the reaction kinetics.

Control Experiments: The Catalyst Question

The most straightforward method to differentiate the two pathways is to test the necessity of the palladium catalyst.

| Experiment ID | Reactants | Key Additives | Expected Outcome (SNAr) | Expected Outcome (Buchwald-Hartwig) |

| EXP-01 | 2-Chloro-4-methylpyridine, Benzylamine | None | Reaction proceeds | No reaction |

| EXP-02 | 2-Bromo-4-methylpyridine, Benzylamine | None | Slow or no reaction | No reaction |

| EXP-03 | 2-Bromo-4-methylpyridine, Benzylamine | Pd(OAc)₂, Ligand, NaOtBu | No significant rate change | Reaction proceeds |

Protocol: Catalyst Necessity Test

-

Setup: In three separate, inert-atmosphere glovebox vials, add 2-halo-4-methylpyridine (0.5 mmol) and a magnetic stir bar.

-

Reagents for EXP-01 & EXP-02: Add benzylamine (0.55 mmol) and a suitable solvent (e.g., Toluene, 2 mL).

-

Reagents for EXP-03: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 0.75 mmol). Then add benzylamine (0.55 mmol) and solvent (Toluene, 2 mL).

-

Reaction: Seal all vials and heat to a standard temperature (e.g., 100 °C).

-

Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the percent conversion to product.

-

Validation: A high conversion in EXP-03 coupled with little to no conversion in EXP-02 is strong evidence for a Buchwald-Hartwig mechanism. Significant conversion in EXP-01 would support an SNAr pathway.

Kinetic Analysis: Unveiling the Rate Law

Kinetic studies provide quantitative insight into the reaction mechanism by determining the reaction order with respect to each component. The SNAr and Buchwald-Hartwig mechanisms have different rate-determining steps and participating species, leading to distinct rate laws.

Rationale:

-

A typical SNAr reaction is expected to be first order in the electrophile (2-halo-4-methylpyridine) and first order in the nucleophile (benzylamine). Rate = k[Ar-X][BnNH₂].

-

The Buchwald-Hartwig reaction has a more complex rate dependence, influenced by the concentrations of the aryl halide, the amine, and the active catalyst. The observed kinetics can be non-trivial, but a key indicator is a dependency on the catalyst concentration.

Diagram 3: Experimental workflow for kinetic analysis.

Protocol: In-Situ NMR Monitoring for Kinetic Profile

-

Preparation: Prepare stock solutions of 2-halo-4-methylpyridine, benzylamine, and an internal standard (e.g., hexamethylbenzene) in a deuterated solvent (e.g., Toluene-d₈). If investigating the Buchwald-Hartwig pathway, also prepare a stock solution of the catalyst system.

-

NMR Setup: Place a J. Young NMR tube containing a solution of the 2-halo-4-methylpyridine and internal standard in the NMR spectrometer and acquire an initial spectrum (t=0).

-

Initiation: Inject the nucleophile (benzylamine) or the complete catalyst/amine solution into the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes).

-

Data Processing: Integrate the signals corresponding to a unique proton on the starting material and the product against the constant signal of the internal standard.

-

Analysis: Plot the concentration of the starting material versus time. Use this data to determine the reaction order by applying the method of initial rates or by fitting the data to integrated rate laws.

Spectroscopic Interrogation for Intermediates

While often transient, the detection of key intermediates can provide definitive proof of a mechanism.

-

SNAr: The Meisenheimer complex is highly colored and may be detectable by UV-Vis spectroscopy under certain conditions (low temperature, strong nucleophile).

-

Buchwald-Hartwig: The Pd(II) oxidative addition complex (Aryl-Pd(L)-X) is a key intermediate that may be observable by ³¹P NMR if a phosphine ligand is used, or by ¹H NMR through characteristic shifts of the aryl protons.[8]

Protocol: Detection of Pd-Complexes via ³¹P NMR

-

Stoichiometric Reaction: In a glovebox, combine the Pd(0) precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in a 1:2 ratio in an NMR tube with Toluene-d₈. Acquire a ³¹P NMR spectrum of the active Pd(0)L₂ species.

-

Oxidative Addition: Add one equivalent of 2-bromo-4-methylpyridine to the tube. Warm gently if necessary and acquire another ³¹P NMR spectrum. The disappearance of the Pd(0) signal and the appearance of a new signal is indicative of the formation of the oxidative addition complex.

-

Amine Addition: Add one equivalent of benzylamine and the base. Monitor for further changes in the ³¹P NMR spectrum, which may correspond to the formation of the palladium-amido complex.

Data Interpretation and Mechanistic Validation

The culmination of the experimental phase is the synthesis of all collected data into a coherent mechanistic picture. The evidence should be weighed to either confirm or refute the proposed pathways.

| Observation | Interpretation for SNAr | Interpretation for Buchwald-Hartwig |

| Reaction requires Pd catalyst. | Inconsistent. Mechanism is incorrect. | Consistent. A primary requirement. |

| Reaction rate depends on [Catalyst]. | Inconsistent. | Consistent. |

| Rate law is Rate = k[Ar-X][BnNH₂]. | Consistent. | Inconsistent with simple model. |

| A new signal is observed in ³¹P NMR upon addition of Ar-Br to Pd(0)L₂. | Irrelevant. | Consistent. Evidence of oxidative addition. |

| Reaction is faster with Ar-F than Ar-Cl. | Consistent. "Element effect" where C-F bond breaking is not rate-limiting.[11][12] | Inconsistent. Oxidative addition is typically slower for Ar-F. |

The Role of Computational Chemistry

To supplement experimental findings, computational methods like Density Functional Theory (DFT) can be invaluable.[1] DFT calculations can be used to:

-

Model the structures and relative energies of intermediates and transition states for both SNAr and Buchwald-Hartwig pathways.

-

Calculate the activation barriers for the rate-determining steps, allowing for a theoretical comparison of the two mechanisms.

-

Predict spectroscopic signatures (e.g., NMR chemical shifts) of proposed intermediates to aid in their experimental identification.[13]

Conclusion

Investigating the reaction mechanism for the synthesis of this compound is a multi-faceted process that moves beyond simple product identification. It requires a logical and systematic application of control experiments, kinetic analysis, and spectroscopic techniques. By probing for the necessity of a catalyst and elucidating the reaction's rate law, a clear distinction can be made between the Nucleophilic Aromatic Substitution and the Palladium-Catalyzed Buchwald-Hartwig amination pathways. This in-depth mechanistic understanding is not merely an academic exercise; it is the cornerstone of robust, efficient, and scalable chemical synthesis in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

The Antifungal Potential of Substituted N-Heterocyclic Molecules: A Technical Guide Focused on 2-Aminopyridine Derivatives

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antifungal activity of substituted N-heterocyclic molecules, with a specific focus on the promising 2-aminopyridine scaffold, exemplified by structures like 2-benzylamino-4-methylpyridine. This document delves into the synthesis, mechanism of action, structure-activity relationships, and the critical experimental workflows required for the evaluation of these compounds as potential antifungal agents.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains and the limited arsenal of effective and safe antifungal drugs necessitate the discovery and development of new therapeutic agents with novel mechanisms of action.[1] N-heterocyclic compounds have emerged as a rich source of biologically active molecules, with pyridine and its derivatives being of particular interest due to their diverse pharmacological properties.[2] The 2-aminopyridine moiety, a simple yet versatile pharmacophore, has been identified as a key structural component in a variety of antimicrobial agents.[3] This guide will explore the scientific rationale and technical methodologies for investigating the antifungal potential of this chemical class.

The 2-Aminopyridine Scaffold: A Privileged Structure in Antifungal Research

The 2-aminopyridine core is a foundational structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[3] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of diverse molecular libraries. Several studies have highlighted the antifungal properties of 2-aminopyridine derivatives against a range of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.[4][5]

Synthesis of 2-Aminopyridine Derivatives

The synthesis of substituted 2-aminopyridines can be achieved through various established chemical routes. A common approach involves the reaction of a precursor molecule, such as a δ-lactone nitrile, with primary amines or diamines.[4] For instance, the synthesis of 2-aminopyridine lactone derivatives has been successfully achieved, yielding compounds with notable antibacterial and antifungal activities.[4][6] The versatility of these synthetic methods allows for the systematic modification of the 2-aminopyridine scaffold at different positions, which is crucial for structure-activity relationship (SAR) studies.

Unraveling the Mechanism of Action

While the precise mechanism of action can vary between different derivatives, a prominent target for many N-heterocyclic antifungal compounds is the fungal cell membrane and its components. One of the well-established mechanisms for some pyridine-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

However, recent research on novel 2-aminonicotinate fungicides, such as aminopyrifen, has revealed a different and compelling mechanism of action: the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis.[7][8] GPI anchors are essential for the proper localization and function of a wide range of cell wall proteins in fungi. Disruption of this pathway leads to a compromised cell wall integrity, morphological abnormalities like hyperbranched and swollen germ-tubes, and ultimately, inhibition of fungal growth.[8] This novel mechanism presents a significant advantage as it is less susceptible to existing resistance mechanisms that affect ergosterol-targeting drugs.

Diagram 1: Proposed Mechanism of Action - Inhibition of GPI-Anchor Biosynthesis

Caption: Inhibition of GWT1 by 2-aminopyridine derivatives disrupts GPI-anchor biosynthesis.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For 2-aminopyridine derivatives, SAR studies have revealed several key insights:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence antifungal potency. For instance, some studies suggest that substitution at the 4th position of the pyridine ring can lead to enhanced fungicidal activity compared to substitutions at the 3rd or 6th positions.[2]

-

The Amino Group: The 2-amino group is a critical feature of the pharmacophore. Modifications at this position, such as the introduction of a benzyl group in this compound, can modulate the compound's lipophilicity and target engagement.

-

Aromatic and Heterocyclic Moieties: The introduction of various aryl or heteroaryl groups can lead to compounds with a broad spectrum of activity. For example, derivatives bearing fluorophenylamino or thiophene moieties have demonstrated excellent activity against Candida albicans and even fluconazole-resistant strains.[7]

Experimental Workflow for Antifungal Evaluation

A rigorous and systematic experimental workflow is essential to characterize the antifungal potential of novel 2-aminopyridine derivatives. This workflow encompasses in vitro susceptibility testing, cytotoxicity assessment, and in vivo efficacy studies.

Diagram 2: Experimental Workflow for Antifungal Drug Discovery

Caption: A streamlined workflow for the evaluation of novel antifungal compounds.

In Vitro Antifungal Susceptibility Testing

The primary goal of in vitro susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus.

Protocol: Broth Microdilution Method for MIC Determination (Adapted from CLSI guidelines)

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC. For some antifungals, the endpoint is defined as the concentration that results in a 50% or 80% reduction in growth (MIC₅₀ or MIC₈₀).[7]

-

Table 1: Hypothetical In Vitro Antifungal Activity Data

| Compound | Fungal Species | MIC (µg/mL) |

| This compound | Candida albicans | 2 |

| Candida glabrata | 4 | |

| Aspergillus fumigatus | 8 | |

| Fluconazole (Control) | Candida albicans | 1 |

| Candida glabrata | 16 | |

| Aspergillus fumigatus | >64 |

In Vitro Cytotoxicity Assays

It is crucial to assess the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic window.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate until they reach a suitable confluency.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

IC₅₀ Determination:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Table 2: Hypothetical In Vitro Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀ / MIC) |

| This compound | HepG2 | >50 | >25 (for C. albicans) |

| HEK293 | >50 | >25 (for C. albicans) | |

| Amphotericin B (Control) | HepG2 | 2 | 1 (assuming MIC of 2 µg/mL) |

Note: A higher Selectivity Index indicates a more favorable safety profile, as the compound is more toxic to the fungus than to mammalian cells.

Conclusion and Future Directions

The 2-aminopyridine scaffold represents a promising starting point for the development of novel antifungal agents. Their synthetic tractability, coupled with the potential for novel mechanisms of action like the inhibition of GPI-anchor biosynthesis, makes them an attractive area for further research. The systematic application of the experimental workflows detailed in this guide will be crucial in identifying and optimizing lead compounds with potent antifungal activity and a favorable safety profile. Future research should focus on expanding the chemical diversity of 2-aminopyridine derivatives, elucidating their precise molecular targets, and evaluating their efficacy in robust in vivo models of fungal disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 2-Benzylamino-4-methylpyridine: A Guide for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of organic synthesis, pyridine derivatives are indispensable scaffolds for the construction of complex molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. 2-Benzylamino-4-methylpyridine is an N-benzylated aminopyridine that, while not a ubiquitous off-the-shelf reagent, serves as a highly valuable intermediate. Its structure combines the nucleophilic character of the secondary amine, the coordinating ability of the pyridine nitrogen, and the steric and electronic influence of the benzyl and methyl groups.

This guide provides an in-depth exploration of this compound, focusing on its synthesis and its application as a key precursor for creating advanced organocatalysts. We will delve into the mechanistic rationale behind the synthetic protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 13021-71-1; 58088-62-3 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Appearance | Solid |

| Melting Point | 98-100 °C |

| Boiling Point | Not well-documented |

| Solubility | Soluble in common organic solvents like DMSO, chloroform, and alcohols. |

Part 1: Synthesis of this compound

The most direct pathway to this compound is through the N-benzylation of the readily available starting material, 2-amino-4-methylpyridine. This transformation involves the formation of a carbon-nitrogen bond and can be achieved through several methods. Here, we present a robust protocol utilizing a strong base and a benzyl halide, a classic and effective approach for N-alkylation of amines.

Causality in Protocol Design: The Role of a Strong, Non-Nucleophilic Base

The choice of sodium hydride (NaH) as the base is critical. The pKa of the N-H bond in 2-aminopyridine is approximately 19-20 in DMSO. To achieve complete deprotonation and form the highly nucleophilic pyridyl amide anion, a base with a significantly higher pKa is required. Sodium hydride, a non-nucleophilic strong base, is ideal as it irreversibly deprotonates the amine without competing in the subsequent nucleophilic substitution reaction with benzyl bromide. The use of an aprotic polar solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is essential to solvate the resulting sodium amide salt and facilitate the SN2 reaction.

Experimental Protocol 1: Synthesis via N-Benzylation

This protocol is adapted from established procedures for the N-alkylation of aminopyridines.[3]

Materials:

-

2-Amino-4-methylpyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Solvent Addition: Add anhydrous DMSO via syringe to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add a solution of 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous DMSO to the NaH suspension. Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 2: Application as a Precursor to Chiral Organocatalysts

A significant application of this compound is its role as an intermediate in the synthesis of more complex molecules, particularly N-heterocyclic organocatalysts. Building on the 4-(dialkylamino)pyridine (DMAP) scaffold, which is a renowned nucleophilic catalyst, derivatives with tailored steric and electronic properties can be designed for asymmetric catalysis. Recent research has highlighted that N-benzyl-N-alkylaminopyridines can act as effective site-selective organocatalysts.[4]